molecular formula C16H18N4O2 B2420466 (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide CAS No. 1798341-94-2

(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide

Cat. No.: B2420466
CAS No.: 1798341-94-2
M. Wt: 298.346
InChI Key: DHOZSPSHMIWUNA-MDZDMXLPSA-N
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Description

(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This synthetic small molecule features a prop-2-enamide (acrylamide) backbone that connects a 4-(dimethylamino)-2-methoxypyrimidin-5-yl amine moiety with a phenyl substituent, a structural motif commonly associated with kinase inhibition and anticancer activity. The compound's core structure shares characteristics with known bioactive molecules, including the 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide class, which has demonstrated potent antiproliferative activity against human cancer cell lines by acting as antitubulin agents that disrupt microtubule polymerization . The dimethylaminophenyl fragment incorporated in its design is a versatile pharmacophore known to enhance bioactivity, as demonstrated in other compound series where its presence has been linked to significant cytotoxic effects against aggressive cancer models, including triple-negative breast cancer and pancreatic carcinoma cell lines . Researchers can utilize this compound to explore structure-activity relationships in drug design, particularly for investigating kinase signaling pathways and developing targeted therapies. The compound is provided exclusively for research applications in biochemistry and cell biology, including in vitro studies on mechanism of action, selectivity profiling, and preliminary efficacy assessments in relevant disease models. For research use only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-20(2)15-13(11-17-16(19-15)22-3)18-14(21)10-9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOZSPSHMIWUNA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-methoxy-4-dimethylaminopyrimidine.

    Amidation Reaction: The cinnamamide moiety is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for further research and development.

Biological Activity

(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide, a synthetic compound belonging to the class of cinnamamides, has garnered attention for its potential biological activities, particularly as an EGFR (epidermal growth factor receptor) inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and safety profiles based on diverse research findings.

Chemical Structure

The compound features a distinctive structure that includes a pyrimidine ring and a phenylprop-2-enamide core. The chemical formula is represented as follows:

C16H20N4O2\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2

1. EGFR Inhibition

Research indicates that this compound acts as an effective EGFR inhibitor. This inhibition is significant in the context of cancer treatment, as aberrant EGFR signaling is implicated in various malignancies. The compound's mechanism involves competitive binding to the ATP-binding site of the EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

2. Anticonvulsant Activity

In addition to its role in cancer treatment, studies have shown that related compounds in the cinnamamide class exhibit anticonvulsant properties. For example, (S)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) demonstrated significant activity in various seizure models:

Model ED50 (mg/kg) Administration Route
Frings audiogenic seizure model13.21i.p
Maximal electroshock test44.46i.p
6-Hz psychomotor seizure model71.55i.p

This suggests that similar derivatives may also possess anticonvulsant properties, warranting further exploration into their therapeutic potential for epilepsy and seizure disorders.

3. Safety Profile

The safety evaluation of this compound has been conducted through cytotoxicity tests in cell lines such as HepG2 and H9c2. Results indicated that the compound was non-cytotoxic at concentrations up to 100 µM, suggesting a favorable safety profile for future clinical applications.

Case Study 1: Cancer Treatment

In a study involving various cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth. The IC50 values varied among different cancer types, indicating selective efficacy against certain malignancies.

Case Study 2: Epilepsy Models

In preclinical trials using the corneal kindled mouse model, (S)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide showed protective effects against seizure development at doses ranging from 57–115 mg/kg. This reinforces the potential dual role of cinnamamide derivatives in both oncology and neurology.

Q & A

Q. Q1. What are the key considerations for designing a synthetic route for (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide?

A1. The synthesis must prioritize stereochemical control (retaining the E-configuration of the enamide) and functional group compatibility. A multi-step approach is typical:

  • Step 1: Prepare the pyrimidine core via cyclization of substituted amidines or via Suzuki coupling for aryl substitution (e.g., 4-(dimethylamino)-2-methoxy groups) .
  • Step 2: Introduce the enamide moiety via a condensation reaction between a carboxylic acid derivative (e.g., activated ester) and an amine, using coupling agents like EDC/HOBt.
  • Validation: Confirm stereochemistry via 1H^1H-NMR (coupling constants for E-configuration) and HPLC .

Q. Q2. How can the structure of this compound be validated post-synthesis?

A2. Use complementary analytical techniques:

  • X-ray crystallography: Resolve the 3D structure using SHELXL for refinement (e.g., confirm E-configuration and hydrogen bonding patterns) .
  • Spectroscopy: 1H^1H-NMR (e.g., methoxy protons at ~3.8–4.0 ppm, dimethylamino protons at ~2.8–3.2 ppm) and HRMS for molecular ion verification .
  • Thermal analysis: DSC/TGA to assess stability and polymorphism .

Advanced Research Questions

Q. Q3. How to resolve contradictions in crystallographic data for polymorphic forms of this compound?

A3. Polymorphism can arise from varied hydrogen-bonding networks (e.g., pyrimidine N-H···O interactions). Methodological steps:

  • Data collection: Compare multiple datasets (high-resolution synchrotron vs. lab sources) .
  • Refinement: Use SHELXL’s TWIN and HKLF5 commands to model twinning or disorder .
  • Graph-set analysis: Apply Etter’s rules to classify hydrogen-bonding motifs and identify dominant packing patterns .

Q. Q4. What experimental strategies are recommended for evaluating kinase inhibition activity?

A4. Given structural similarity to kinase inhibitors (e.g., pelitinib ):

  • Assay design: Use recombinant kinase assays (e.g., HER2, EGFR) with ATP competition monitored via fluorescence polarization .
  • IC50 determination: Employ dose-response curves (1 nM–10 µM range) and validate with negative controls (e.g., staurosporine).
  • Cellular validation: Test in cancer cell lines (e.g., MCF-7) with Western blotting for phosphorylation status .

Q. Q5. How to address solubility challenges in bioactivity studies?

A5. Poor aqueous solubility is common for lipophilic enamide derivatives. Strategies include:

  • Co-solvents: Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
  • Prodrug approach: Introduce ionizable groups (e.g., phosphate esters) transiently .
  • Nanoformulation: Encapsulate in PLGA nanoparticles; characterize via dynamic light scattering (DLS) .

Q. Q6. How can computational modeling predict binding modes to target enzymes?

A6. Combine molecular docking (e.g., AutoDock Vina) and MD simulations:

  • Docking: Use the pyrimidine ring as an anchor in the ATP-binding pocket; assess hydrogen bonds with kinase hinge regions .
  • MD simulations (GROMACS): Run 100-ns trajectories to evaluate stability of the E-enamide conformation in the active site .

Data Analysis and Interpretation

Q. Q7. How to analyze conflicting spectroscopic data for stereochemical assignment?

A7. Discrepancies may arise from solvent effects or dynamic processes. Solutions:

  • Variable-temperature NMR: Identify rotamers or conformational exchange (e.g., enamide rotation) via line-shape analysis .
  • NOESY: Detect spatial proximity between pyrimidine protons and the phenyl group to confirm E-configuration .
  • DFT calculations (Gaussian): Compare theoretical and experimental 1H^1H-NMR shifts for different conformers .

Q. Q8. What statistical methods are suitable for dose-response studies in enzyme inhibition?

A8. Use nonlinear regression (e.g., GraphPad Prism) to fit data to the Hill equation: Response=TopBottom1+10(logIC50X)×HillSlope+Bottom\text{Response} = \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{IC}_{50} - X) \times \text{HillSlope}}} + \text{Bottom}

  • Quality control: Calculate R2R^2 (>0.95) and assess residual plots for heteroscedasticity .
  • Replicates: Perform triplicate experiments; report mean ± SEM .

Methodological Best Practices

Q. Q9. How to optimize crystallization conditions for X-ray studies?

A9. Screen using combinatorial approaches:

  • Solvent systems: Test mixtures of DCM/hexane, EtOAc/MeOH, or THF/water .
  • Temperature gradients: Vary from 4°C to 40°C to induce nucleation .
  • Additives: Include trace ionic liquids (e.g., [BMIM][BF4]) to improve crystal quality .

Q. Q10. What are the pitfalls in interpreting mass spectrometry data for degradation products?

A10. Common issues include in-source fragmentation or adduct formation. Mitigation:

  • LC-MS/MS: Use CID fragmentation to distinguish degradation products from impurities .
  • High-resolution MS: Assign exact masses (error < 3 ppm) to differentiate isobaric species .
  • Stability studies: Conduct forced degradation (heat, light, pH extremes) to identify labile groups (e.g., enamide hydrolysis) .

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